

An In-depth Technical Guide to Isopropyl 3-Aminocrotonate

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Compound of Interest

Compound Name: *Isopropyl 3-aminocrotonate*

Cat. No.: *B017612*

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Introduction

Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0. [1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in further chemical transformations.

Chemical and Physical Properties

Isopropyl 3-aminocrotonate is a colorless to pale yellow liquid under standard conditions.[1] It possesses a unique molecular structure that includes an activated double bond and an amino-functionalized carbonyl group, which are responsible for its reactivity.[1]

Table 1: Physicochemical Properties of **Isopropyl 3-aminocrotonate**

Property	Value
CAS Number	14205-46-0
Molecular Formula	C ₇ H ₁₃ NO ₂ [1] [2]
Molecular Weight	143.18 g/mol [2]
Appearance	Colorless to light yellow clear liquid [1]
Melting Point	19-23 °C
Boiling Point	80 °C @ 1 mmHg
Density	0.986 - 0.990 g/cm ³
Refractive Index	1.4870 - 1.4910 (at 20 °C)
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol, acetone, ether, chloroform, and ethyl acetate. [1]
pKa (Predicted)	5.36 ± 0.70 [1]

Synthesis of Isopropyl 3-aminocrotonate

The synthesis of **Isopropyl 3-aminocrotonate** can be achieved through several methods. A common and efficient approach involves the reaction of isopropyl acetoacetate with an ammonia source. The following protocol is a detailed method for this synthesis.

Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonia

This protocol is based on a method where isopropyl acetoacetate is first synthesized from a ketene dimer and isopropyl alcohol, followed by amination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Isopropanol
- Triethylamine

- Ketene dimer
- Ammonia gas
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate or sodium chloride for drying[5][6]

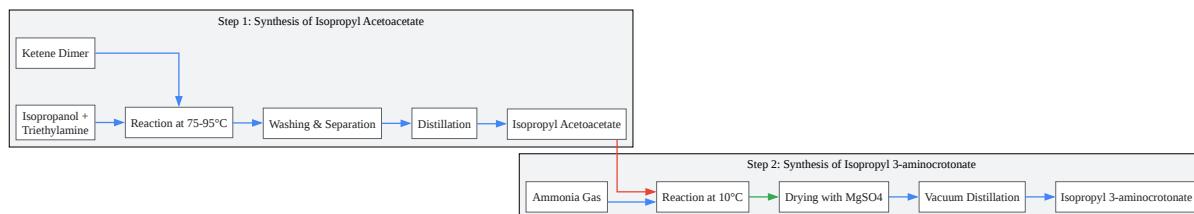
Step 1: Synthesis of Isopropyl Acetoacetate

- To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]
- Heat the mixture to 75 °C.[5]
- Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80 ± 2 °C.[5]
- After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]
- Cool the reaction mixture to room temperature.
- Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water. [4]
- Separate the organic layer and concentrate it to remove most of the unreacted starting materials.
- Purify the resulting crude isopropyl acetoacetate by fractional distillation.

Step 2: Synthesis of **Isopropyl 3-aminocrotonate**

- Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]
- Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]
- Allow the reaction to proceed for an additional 3 hours with insulation.[5]
- Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.[5]

- Allow the mixture to settle for 3 hours and then separate the aqueous layer.
- The final product, **Isopropyl 3-aminocrotonate**, is obtained as a colorless oil by distillation under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around 98.4%. [5]



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Caption: Workflow for the synthesis of **Isopropyl 3-aminocrotonate**.

Application in Pharmaceutical Synthesis: The Hantzsch Pyridine Synthesis

A major application of **Isopropyl 3-aminocrotonate** is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]

Experimental Protocol: Synthesis of Nimodipine

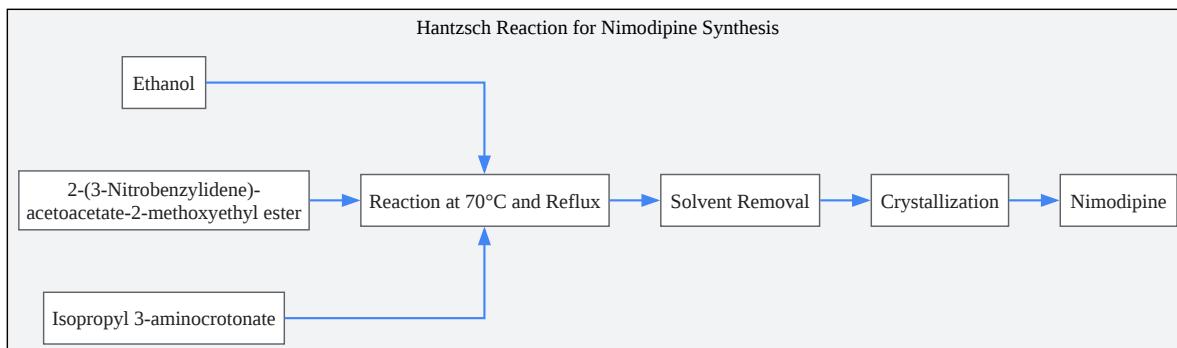
This protocol outlines the cyclization reaction between **Isopropyl 3-aminocrotonate** and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]

Materials:

- **Isopropyl 3-aminocrotonate**
- 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
- Ethanol
- Isopropanol
- Thiane

Procedure:

- In a reaction vessel, combine 56 kg of **Isopropyl 3-aminocrotonate**, 100 kg of 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]
- Heat the mixture to 70 °C and maintain for 1 hour.[5]
- Increase the temperature to induce reflux and continue the reaction for another hour.[5]
- Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]
- To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]
- Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]
- Continue cooling to 25 °C.[5]
- Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing and drying.[5] The yield is approximately 87.6%. [5]



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Caption: Workflow for the Hantzsch synthesis of nimodipine.

Safety and Handling

Isopropyl 3-aminocrotonate is a combustible liquid and can cause skin and serious eye irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.^[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.^[1]

Conclusion

Isopropyl 3-aminocrotonate is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in the construction of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-based drugs. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

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